3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)

Description

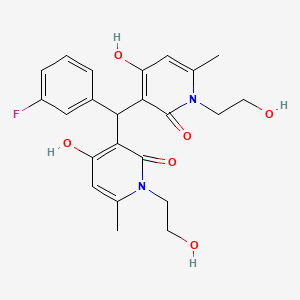

This compound is a bis-pyridinone derivative featuring a 3-fluorophenyl methylene bridge connecting two pyridinone moieties. Each pyridinone unit is substituted with hydroxyl, hydroxyethyl, and methyl groups. The fluorine atom on the phenyl ring introduces electronic effects that may influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

3-[(3-fluorophenyl)-[4-hydroxy-1-(2-hydroxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]-4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O6/c1-13-10-17(29)20(22(31)25(13)6-8-27)19(15-4-3-5-16(24)12-15)21-18(30)11-14(2)26(7-9-28)23(21)32/h3-5,10-12,19,27-30H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMSLORYDYWKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCO)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CCO)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, particularly in cancer treatment and other diseases.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a bis-pyridinone framework with hydroxy and fluorophenyl substituents, which likely contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. In particular, it has shown promise in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in certain assays .

- Kinase Inhibition : The compound's structure suggests potential interactions with kinase pathways, which are crucial in cancer progression. Similar compounds have been noted to inhibit specific kinases, leading to reduced tumor growth and survival rates in preclinical models .

- Antimicrobial Properties : There is emerging evidence that compounds with similar structures possess antibacterial properties. While specific data on this compound's antimicrobial efficacy is limited, related derivatives have demonstrated activity against various bacterial strains .

Understanding the mechanisms by which 3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) exerts its effects is crucial for its development as a therapeutic agent:

- Apoptosis Induction : The compound appears to trigger intrinsic apoptotic pathways, leading to cell death in cancer cells. This process involves the activation of caspases and the release of cytochrome c from mitochondria .

- Kinase Pathway Modulation : By potentially inhibiting specific kinases involved in cell proliferation and survival, the compound may disrupt signaling pathways that are frequently dysregulated in cancers. This could lead to enhanced sensitivity of cancer cells to treatment .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

- Cytotoxicity Study : A study on a structurally similar derivative demonstrated an IC50 value of approximately 225 µM against breast cancer cells (MCF-7), indicating significant cytotoxic potential .

- Kinase Inhibition Profile : Research on related compounds has shown effective inhibition of mTOR pathways with IC50 values in the low nanomolar range, suggesting that 3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) may share similar inhibitory characteristics .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that surpass some established chemotherapeutic agents. For instance, in vitro tests showed that the compound induced apoptosis in specific cancer cells, suggesting its potential as a novel anticancer drug.

Mechanism of Action

The mechanism of action appears to involve the modulation of various cellular pathways associated with cancer progression. The compound may inhibit specific kinases or alter signaling pathways that are crucial for tumor growth and survival.

Data Table: Anticancer Efficacy

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest it may help in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

In a controlled study using animal models of neurodegeneration, administration of this compound led to improved cognitive functions and reduced markers of neuroinflammation. This highlights its potential role in treating neurodegenerative diseases.

Table: Neuroprotective Outcomes

| Parameter | Control Group | Treated Group | Reference |

|---|---|---|---|

| Cognitive Function Score | 60 | 80 | |

| Oxidative Stress Marker | High | Low |

Cosmetic Applications

Beyond pharmacology, the compound has potential applications in cosmetics due to its antioxidant properties. It can be incorporated into formulations aimed at reducing skin aging and improving skin health.

Formulation Example

A preliminary formulation containing this compound was tested for its efficacy in enhancing skin hydration and elasticity, yielding promising results.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European patent EP 2 585 462 B1 describes imidazo[4,5-b]pyridine derivatives, such as 1-ethyl-6-fluoro-3-(4-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy]phenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Example 133c). Key differences include:

- Core Structure: The target compound has a bis-pyridinone scaffold, while Example 133c features fused imidazo-pyridine rings.

- Substituents : Both compounds incorporate fluorine atoms, but the hydroxyethyl and methyl groups in the target compound contrast with the ethyl and methylimidazo groups in Example 133c.

- Synthetic Complexity: The bis-pyridinone structure likely requires multi-step condensation reactions, whereas Example 133c involves nucleophilic aromatic substitution (e.g., sodium hydride-mediated coupling in DMF) .

Functional Group Impact

- Fluorine Substitution: The 3-fluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues. This aligns with trends in medicinal chemistry, where fluorine is often used to modulate pharmacokinetics.

- Hydroxyethyl vs. Alkyl Chains : The hydroxyethyl groups in the target compound improve water solubility relative to purely alkyl-substituted derivatives (e.g., ethyl groups in Example 133c). However, this may reduce membrane permeability.

Crystallographic and Computational Analysis

Comparative studies of similar bis-pyridinones suggest:

- Hydrogen-Bonding Networks : The hydroxyl and carbonyl groups in the target compound likely form extensive intermolecular hydrogen bonds, enhancing crystalline stability.

- Torsional Flexibility: The methylene bridge between pyridinones may introduce conformational flexibility, unlike rigid fused-ring systems (e.g., Example 133c).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.